molecular formula C16H15N5O B2864368 N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034510-33-1

N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2864368
CAS RN: 2034510-33-1
M. Wt: 293.33
InChI Key: LMXHCEKVHFMSAP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, also known as DIOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DIOP is a heterocyclic compound that contains both an indene and pyrimidine ring, making it a unique molecule with a diverse range of properties.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been extensively studied for its potential applications in medical research. One of the main areas of research involves the development of new drugs for the treatment of cancer. N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further drug development. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been studied for its potential as a diagnostic tool for cancer imaging.

Mechanism Of Action

The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth. Specifically, N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is its versatility. It can be easily modified to produce derivatives with different properties, making it a useful tool for drug development. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is relatively stable and can be stored for long periods of time. However, one of the main limitations of N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. One area of research could focus on the development of new drugs for the treatment of cancer, using N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine as a starting point. Additionally, further research could be done to understand the exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine and how it interacts with different enzymes and proteins. Finally, research could be done to develop new methods for synthesizing N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine and its derivatives, making it easier to work with in the lab.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2,3-dihydro-1H-indene-1-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 3-methyl-1,2,4-oxadiazol-5-amine to form the intermediate product, which is then further reacted with 4-aminopyrimidine to yield the final product, N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-10-19-16(22-21-10)13-8-17-9-18-15(13)20-14-7-6-11-4-2-3-5-12(11)14/h2-5,8-9,14H,6-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXHCEKVHFMSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

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